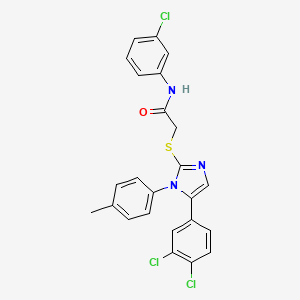

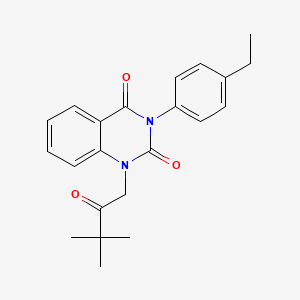

N-(3-chlorophenyl)-2-((5-(3,4-dichlorophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

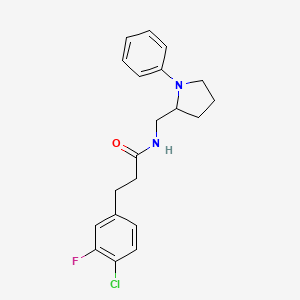

The compound "N-(3-chlorophenyl)-2-((5-(3,4-dichlorophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide" is a chemically synthesized molecule that appears to be related to a class of compounds known for their biological activity, particularly as opioid kappa agonists. The structure of this compound suggests that it may interact with biological systems in a manner similar to other acetamide derivatives that have been studied for their potential therapeutic effects.

Synthesis Analysis

The synthesis of related acetamide derivatives has been described in the literature. For instance, a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides with various substitutions were synthesized and evaluated for their opioid kappa agonist activity. These compounds were modified at the carbon adjacent to the amide nitrogen and included variations in N-acyl, N-alkyl, and amino functions. The synthesis involved using racemic or chiral amino acids to introduce different alkyl and aryl substituents, leading to the discovery of potent compounds with significant biological activity .

Molecular Structure Analysis

The molecular structure of acetamide derivatives can significantly influence their biological activity. For example, the crystal structures of two C,N-disubstituted acetamides were analyzed, revealing that a combination of hydrogen bonds and halogen-π interactions play a crucial role in the molecular assembly. These interactions can affect the overall conformation and, consequently, the biological properties of the compounds .

Chemical Reactions Analysis

While the specific chemical reactions of "N-(3-chlorophenyl)-2-((5-(3,4-dichlorophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide" are not detailed in the provided papers, the general reactivity of acetamide derivatives can be inferred. Acetamides typically undergo reactions at the amide functional group, which can include nucleophilic acyl substitution or reduction. The presence of substituents such as chlorophenyl or imidazolyl groups may influence the reactivity by either activating or deactivating the amide carbonyl towards reaction.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. The presence of halogen atoms and aromatic systems in the compound can affect its polarity, solubility, and melting point. The intermolecular interactions, such as hydrogen bonding and halogen-π interactions, observed in related crystal structures suggest that these compounds may have unique solid-state properties and could potentially form polymorphs or exhibit different crystalline habits .

Aplicaciones Científicas De Investigación

Structural and Molecular Interactions

The chemical structure and molecular interactions of compounds similar to N-(3-chlorophenyl)-2-((5-(3,4-dichlorophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide have been extensively studied. For instance, Boechat et al. (2011) analyzed the structures of two related compounds, highlighting the 'V' shape of the molecules and detailing the various intermolecular interactions such as hydrogen bonds and π interactions that contribute to their 3-D arrays. These structural insights are crucial for understanding the chemical behavior and potential applications of these compounds in scientific research (Boechat et al., 2011).

Antitumor and Antibacterial Activities

Research has also delved into the antitumor and antibacterial potentials of compounds with similar structures. Yurttaş et al. (2015) synthesized a series of derivatives, finding considerable anticancer activity against some cancer cell lines. This suggests potential applications in cancer research and therapy (Yurttaş, Tay, & Demirayak, 2015). Moreover, Divya et al. (2015) prepared bis-heterocyclic sulfamoyl acetamides, including chloro substituted thiazolyl imidazolylsulfamoyl acetamide, showing promising antimicrobial activity against specific pathogens, indicating their potential use in developing new antimicrobial agents (Divya, Sravya, Padmaja, & Padmavathi, 2015).

Enzyme Inhibition and Metabolic Studies

Compounds related to N-(3-chlorophenyl)-2-((5-(3,4-dichlorophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide have been evaluated for their enzyme inhibition capabilities and metabolic properties. Iftikhar et al. (2019) synthesized derivatives showing significant α-glucosidase inhibitory potential, which could be valuable in diabetes research and treatment (Iftikhar et al., 2019). Additionally, Ford and Casida (2006) investigated the metabolism of chloropyridinyl neonicotinoid insecticides, revealing the pathways and rates of metabolism in mice, which is crucial for understanding the pharmacokinetics and potential toxicological profiles of related compounds (Ford & Casida, 2006).

Propiedades

IUPAC Name |

N-(3-chlorophenyl)-2-[5-(3,4-dichlorophenyl)-1-(4-methylphenyl)imidazol-2-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18Cl3N3OS/c1-15-5-8-19(9-6-15)30-22(16-7-10-20(26)21(27)11-16)13-28-24(30)32-14-23(31)29-18-4-2-3-17(25)12-18/h2-13H,14H2,1H3,(H,29,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPYRJVJFHWCVAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=CN=C2SCC(=O)NC3=CC(=CC=C3)Cl)C4=CC(=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18Cl3N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chlorophenyl)-2-((5-(3,4-dichlorophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,5-dimethylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2507691.png)

![2-methyl-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2507696.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(4-(isopropylthio)phenyl)acetamide](/img/structure/B2507699.png)

![6-Methoxy-2-[4-(trifluoromethyl)phenyl]iminochromene-3-carboxamide](/img/structure/B2507703.png)

![Ethyl 4-[allyl(methylsulfonyl)amino]benzoate](/img/structure/B2507707.png)

![2,6-dichloro-N-({4-[(2-oxo-1,2-dihydropyridin-1-yl)methyl]phenyl}methyl)pyridine-3-carboxamide](/img/structure/B2507709.png)